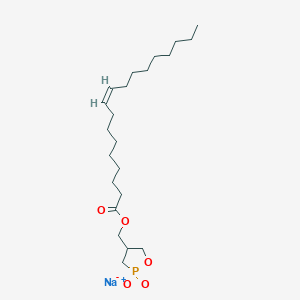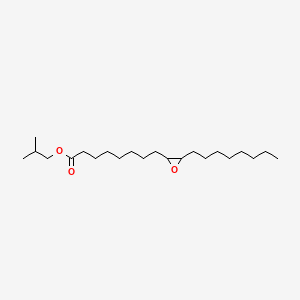![molecular formula C15H21BrClNO B15175763 1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide CAS No. 6273-46-7](/img/structure/B15175763.png)
1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 32901 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in chemical reactions, biological processes, and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 32901 involves several steps, typically starting with the preparation of precursor molecules. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the reaction of basic organic molecules under controlled conditions to form intermediate compounds.
Cyclization Reactions: These intermediates undergo cyclization reactions, often facilitated by catalysts or specific reaction conditions such as temperature and pressure.
Purification: The final product is purified using techniques like chromatography to ensure the desired compound’s purity.
Industrial Production Methods
In an industrial setting, the production of NSC 32901 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Processing: Where reactions are carried out in large batches with careful monitoring of reaction parameters.
Continuous Flow Processing: This method allows for the continuous production of NSC 32901, improving efficiency and consistency.
化学反応の分析
Types of Reactions
NSC 32901 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, NSC 32901 can be converted into oxidized derivatives.
Reduction: Reducing agents can convert NSC 32901 into reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various metal catalysts like palladium or platinum are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
科学的研究の応用
NSC 32901 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases, particularly in oncology.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which NSC 32901 exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in cellular pathways. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, preventing substrate binding.
Modulate Receptor Function: By acting as an agonist or antagonist at receptor sites.
Alter Gene Expression: Through interaction with transcription factors or other regulatory proteins.
類似化合物との比較
NSC 32901 can be compared to other similar compounds in terms of structure and function. Some similar compounds include:
NSC 32902: Shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
NSC 32903: Another related compound with variations in its molecular framework, affecting its biological activity.
NSC 32901 stands out due to its unique combination of properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6273-46-7 |
|---|---|
分子式 |
C15H21BrClNO |
分子量 |
346.69 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(1-ethylpiperidin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C15H21ClNO.BrH/c1-2-17(10-4-3-5-11-17)12-15(18)13-6-8-14(16)9-7-13;/h6-9H,2-5,10-12H2,1H3;1H/q+1;/p-1 |
InChIキー |
BZIGPLYRARWSDR-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1(CCCCC1)CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


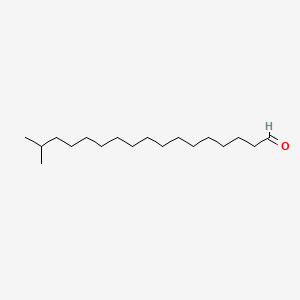
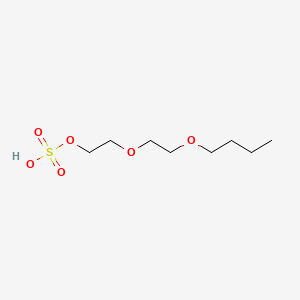
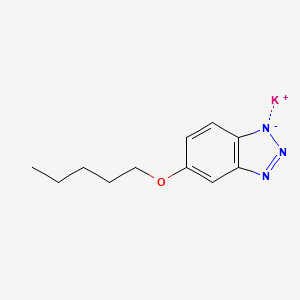
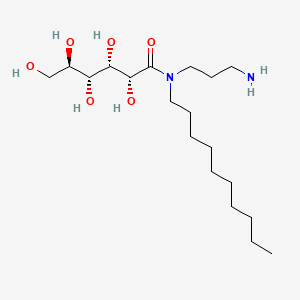

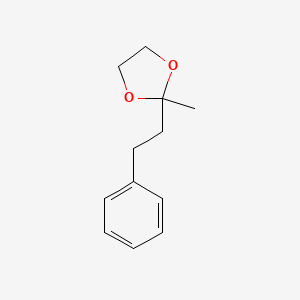
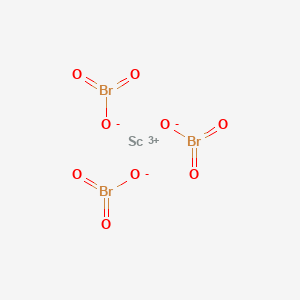
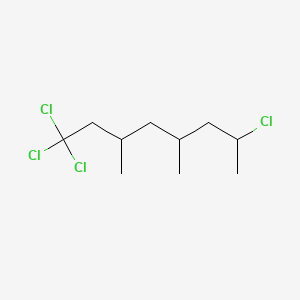

![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)

